molecular formula C7H8N4O2 B13104565 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide CAS No. 169298-24-2

6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide

Cat. No.: B13104565
CAS No.: 169298-24-2
M. Wt: 180.16 g/mol
InChI Key: BJLDFRKSDBEREC-UHFFFAOYSA-N
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Description

6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide: is a heterocyclic compound with a molecular formula of C7H8N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-cyanopyrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can be used as intermediates in the synthesis of pesticides and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .

Comparison with Similar Compounds

  • 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
  • 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Comparison: Compared to its analogs, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibits unique biological activities due to its specific structural features. The presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. This makes it a more potent candidate for drug development compared to its analogs .

Properties

CAS No.

169298-24-2

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-oxo-7,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxamide

InChI

InChI=1S/C7H8N4O2/c8-7(13)6-4-1-9-5(12)2-11(4)3-10-6/h3H,1-2H2,(H2,8,13)(H,9,12)

InChI Key

BJLDFRKSDBEREC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN2CC(=O)N1)C(=O)N

Origin of Product

United States

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